

Spectroscopic Profile of 7-Nitrooxindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Nitrooxindole

Cat. No.: B1312400

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **7-nitrooxindole**, a key heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its structural features. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of oxindole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **7-nitrooxindole**. The data presented here were obtained in deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR Data

The ¹H NMR spectrum of **7-nitrooxindole** provides information about the chemical environment of its protons. The spectrum was recorded on a 400 MHz instrument.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.25	s	1H	N-H
7.95	dd, $J = 8.4, 1.2$ Hz	1H	Ar-H
7.78	dd, $J = 7.6, 1.2$ Hz	1H	Ar-H
7.18	t, $J = 8.0$ Hz	1H	Ar-H
3.65	s	2H	CH ₂

s = singlet, dd = doublet of doublets, t = triplet

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the **7-nitroxindole** molecule.

Chemical Shift (δ) ppm	Assignment
176.5	C=O
142.8	Ar-C
138.1	Ar-C
131.9	Ar-C
129.4	Ar-CH
124.7	Ar-CH
120.3	Ar-CH
36.2	CH ₂

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **7-nitroxindole** based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3100	Medium, Broad	N-H Stretch
1715	Strong	C=O Stretch (Amide)
1620	Medium	C=C Stretch (Aromatic)
1525	Strong	N-O Asymmetric Stretch (Nitro)
1350	Strong	N-O Symmetric Stretch (Nitro)
780	Strong	C-H Bend (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **7-nitrooxindole**, aiding in its structural confirmation.

m/z	Relative Intensity (%)	Assignment
178	100	[M] ⁺ (Molecular Ion)
148	65	[M - NO] ⁺
132	80	[M - NO ₂] ⁺
104	50	[M - NO ₂ - CO] ⁺
77	40	[C ₆ H ₅] ⁺

Experimental Protocols

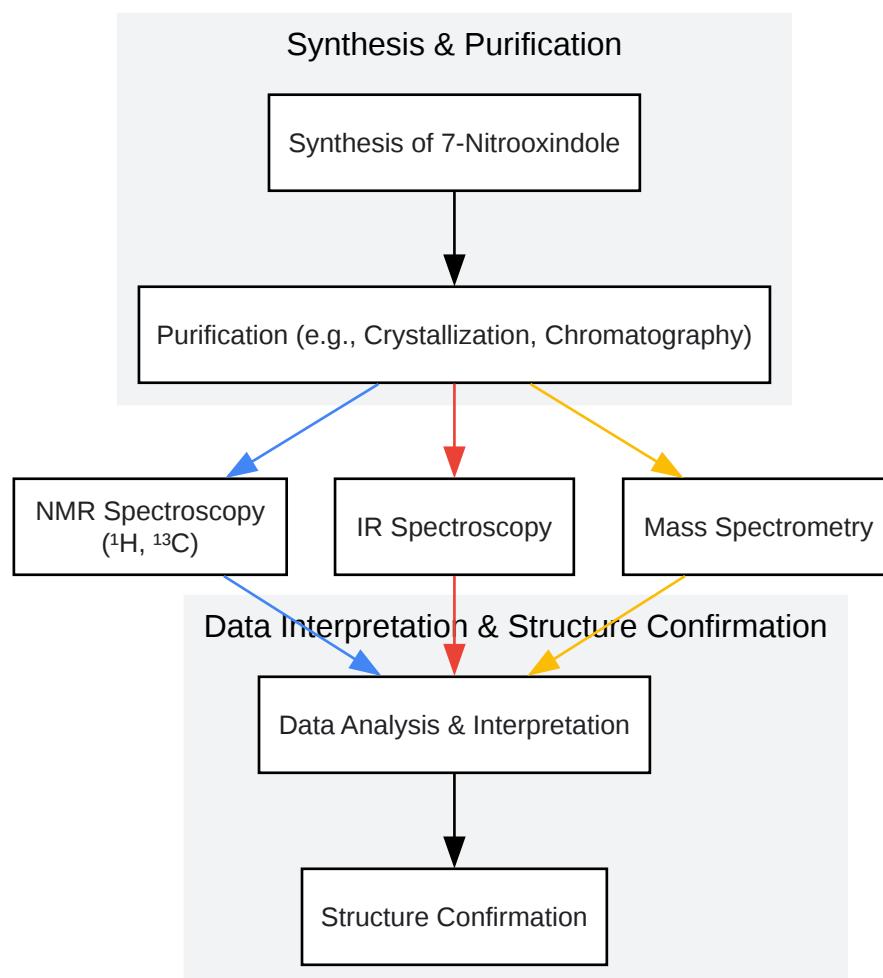
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of **7-nitrooxindole** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of DMSO-d6 in a 5 mm NMR tube.[\[1\]](#) The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically 0-12

ppm, and the data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is used, with a spectral width of 0-220 ppm.[2][3] Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ 2.50 for ^1H and δ 39.52 for ^{13}C).

Infrared (IR) Spectroscopy


The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid **7-nitrooxindole** sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained by placing a small amount of the solid on a diamond attenuated total reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **7-nitrooxindole** in a suitable solvent (e.g., methanol or ethyl acetate) is injected into the GC. The GC column separates the compound from any impurities before it enters the mass spectrometer. The mass spectrometer is operated in full scan mode to obtain the mass-to-charge ratios of the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **7-nitrooxindole**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bhu.ac.in [bhu.ac.in]
- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. ckgas.com [ckgas.com]

- To cite this document: BenchChem. [Spectroscopic Profile of 7-Nitrooxindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312400#spectroscopic-data-of-7-nitrooxindole-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com